3-(1,3-Benzothiazol-2-ylsulfanyl)-1,1,1-trifluoro-2-propanol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanyl)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NOS2/c11-10(12,13)8(15)5-16-9-14-6-3-1-2-4-7(6)17-9/h1-4,8,15H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAYSUAHHXHVHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401222829 | |
| Record name | 3-(2-Benzothiazolylthio)-1,1,1-trifluoro-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401222829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478047-19-7 | |
| Record name | 3-(2-Benzothiazolylthio)-1,1,1-trifluoro-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478047-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Benzothiazolylthio)-1,1,1-trifluoro-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401222829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1,1,1-trifluoro-2-propanol typically involves the reaction of 2-mercaptobenzothiazole with trifluoroacetone under basic conditions. The reaction proceeds through the formation of a thioether linkage between the benzothiazole ring and the trifluoropropanol moiety. Common reagents used in this synthesis include bases such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-ylsulfanyl)-1,1,1-trifluoro-2-propanol undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The trifluoropropanol moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the trifluoropropanol moiety under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur species.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
3-(1,3-Benzothiazol-2-ylsulfanyl)-1,1,1-trifluoro-2-propanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1,1,1-trifluoro-2-propanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
(a) 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone
- Key Differences: Replaces the trifluoro-propanol group with a phenylethanone moiety.
- Applications: Serves as a precursor for Michael and Knoevenagel reactions due to its β-keto-sulfone structure, enabling synthesis of polyfunctionalized compounds like chalcones and vinyl sulfones .
- Reactivity: The ketone group facilitates nucleophilic additions, whereas the trifluoro-propanol in the target compound may exhibit enhanced acidity (pKa modulation via CF₃) and hydrogen-bonding capacity.
(b) 3-(1,3-Benzothiazol-2-ylsulfanyl)propane-1-sulfonic Acid
- Key Differences: Substitutes the trifluoro-propanol with a sulfonic acid group.
- Properties : Increased hydrophilicity and acidity (sulfonic acid pKa ~ -6 vs. alcohol pKa ~ 12–15), making it suitable for aqueous-phase reactions or as a surfactant .
Trifluoromethyl-Containing Analogues
(a) 3-Bromo-1,1,1-trifluoro-2-propanol
- Key Differences : Bromine replaces the benzothiazole-sulfanyl group.
- Applications : Studied for photodissociation dynamics at 234 nm, with Br radicals detected via resonance-enhanced multiphoton ionization. The CF₃ group enhances ¹⁹F NMR sensitivity, useful in protein studies .
- Reactivity : Bromine offers a leaving group for substitution reactions, whereas the benzothiazole-sulfanyl group in the target compound may stabilize intermediates via resonance.
(b) 3-(1,3-Benzoxazol-2-yl)-1,1,1-trifluoropropan-2-one
- Key Differences: Benzoxazole (oxygen-based heterocycle) replaces benzothiazole, and a ketone replaces the propanol.
- Synthesis Challenges : Purity varies (78–96%) depending on synthetic routes, suggesting steric or electronic hurdles in introducing the CF₃ group .
- Electronic Effects : Benzoxazole’s lower electron-withdrawing capacity compared to benzothiazole may reduce stabilization of reactive intermediates.
Sulfanyl-Linked Heterocyclic Compounds
(a) (2S)-3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-propanol
- Key Differences: Thiadiazole replaces benzothiazole, with an amino substituent.
- Physical Properties : LogP = 2.19 (moderate lipophilicity), boiling point = 405.5±55.0 °C. The stereospecific (2S) configuration may influence chiral recognition in biological systems .
- Applications: Potential use in agrochemicals or antivirals due to thiadiazole’s bioactivity.
(b) 3-((4-[2,4-Di(tert-pentyl)phenoxy]butyl)amino)-1,1,1-trifluoro-2-propanol
- Key Differences: Bulky tert-pentylphenoxy group introduces steric hindrance.
- Properties : High molecular weight (417.55 g/mol), predicted logP > 3 (highly lipophilic), suitable for lipid membrane penetration or surfactant applications .
Complex Derivatives with Extended Functionality
3-(1,3-Benzothiazol-2-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}propan-1-one
- Applications : Likely designed for drug discovery (e.g., kinase inhibitors) due to its dual heterocyclic and sulfonamide motifs .
Data Tables
Table 1: Structural and Physical Properties Comparison
*Estimated based on structural analogs.
Biological Activity
3-(1,3-Benzothiazol-2-ylsulfanyl)-1,1,1-trifluoro-2-propanol (CAS No. 478047-19-7) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, cytotoxic, and anti-tubercular properties.
- Molecular Formula : C10H8F3NOS2
- Molecular Weight : 283.29 g/mol
- Structure : The compound features a benzothiazole moiety linked to a trifluoroalcohol group, which may contribute to its biological activity.
Antibacterial Activity
Research has shown that compounds containing benzothiazole derivatives often exhibit antibacterial properties. The antibacterial activity of this compound was evaluated against various bacterial strains.
Table 1: Antibacterial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli (Gram-negative) | 50 µg/mL |
| Bacillus subtilis (Gram-positive) | 25 µg/mL |
The compound showed moderate activity against Gram-positive bacteria and less effectiveness against Gram-negative strains, which is consistent with the behavior of similar benzothiazole derivatives .
Cytotoxicity
The cytotoxic effects of the compound were assessed using human cancer cell lines. The IC50 values were determined for various cell lines, including:
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| Human promyelocytic leukemia (HL-60) | 15 µM |
| Human lung adenocarcinoma (A549) | 20 µM |
| Mouse fibroblast (NIH/3T3) | 30 µM |
These results indicate that the compound possesses significant cytotoxic activity against HL-60 cells, suggesting potential for further development in cancer therapy .
Anti-tubercular Activity
The anti-tubercular potential of benzothiazole derivatives has garnered attention in recent studies. While specific data on the compound's activity against Mycobacterium tuberculosis is limited, related compounds have shown promising results.
Table 3: Comparative Anti-Tubercular Activity
| Compound | MIC (µg/mL) | Reference Drug (Rifampicin) |
|---|---|---|
| This compound | Not yet determined | MIC = 0.5 µg/mL |
| Benzothiazole Derivative A | 25 µg/mL | MIC = 0.5 µg/mL |
Recent studies indicate that certain benzothiazole derivatives exhibit better activity than standard treatments against M. tuberculosis . Further investigation into this compound's specific MIC values is warranted.
Case Studies
A study conducted on a series of benzothiazole derivatives demonstrated that modifications in the structure significantly influenced their biological activities. Compounds with electron-withdrawing groups showed enhanced antibacterial and cytotoxic properties compared to their electron-donating counterparts. This suggests that the trifluoromethyl group in this compound could play a crucial role in its biological efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
